Antifungal Potency Benchmarking: 3-Sulfanyl Quinoline Scaffolds Enable >300-Fold Activity Gain Over Cryptolepine
In the 3-(phenylthio)quinolinium series—which shares the core 3-sulfanyl-quinoline architecture with Phenyl(quinolin-3-ylsulfanyl)methanone—specific N-substitutions yield exceptional potency gains. The compound 11p (an N-ω-cyclohexylpentyl analog) exhibited an MIC of 0.8 μg/mL against C. albicans, representing a >300-fold improvement over the parent cryptolepine (MIC = 250 μg/mL) [1]. This demonstrates that the 3-sulfanyl quinoline scaffold, when appropriately functionalized, can achieve dramatic enhancements in antifungal activity, a finding that positions Phenyl(quinolin-3-ylsulfanyl)methanone as a critical core for further optimization.
| Evidence Dimension | Antifungal activity (MIC) |
|---|---|
| Target Compound Data | Class representative: 3-(phenylthio)quinolinium analog 11p, MIC = 0.8 μg/mL (C. albicans) [1] |
| Comparator Or Baseline | Cryptolepine, MIC = 250 μg/mL (C. albicans) [1] |
| Quantified Difference | >300-fold increase in potency |
| Conditions | In vitro broth microdilution assay against C. albicans [1] |
Why This Matters
This data validates the 3-sulfanyl quinoline motif as a privileged scaffold capable of delivering high-potency antifungal leads, making Phenyl(quinolin-3-ylsulfanyl)methanone a valuable starting point for medicinal chemistry campaigns targeting drug-resistant fungi.
- [1] Boateng, C. A., Eyunni, S. V., Zhu, X. Y., Etukala, J. R., Bricker, B. A., Ashfaq, M. K., Jacob, M. R., Khan, S. I., Walker, L. A., & Ablordeppey, S. Y. (2011). Optimization of 3-(phenylthio)quinolinium compounds against opportunistic fungal pathogens. European Journal of Medicinal Chemistry, 46(5), 1789–1797. View Source
